2,9-Dimethyl-5-nitro-1,10-phenanthroline

Overview

Description

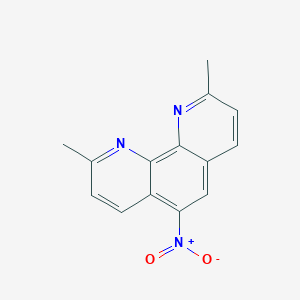

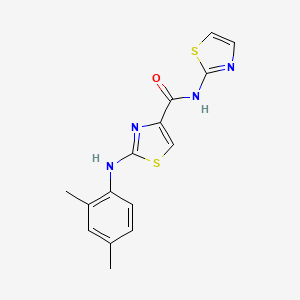

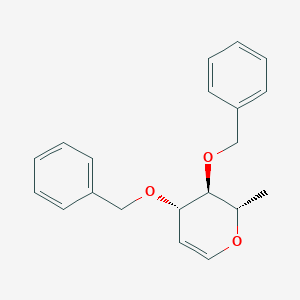

2,9-Dimethyl-5-nitro-1,10-phenanthroline is a heterocyclic organic compound. It appears as colorless crystals and is soluble in organic solvents. The name “2,9-dimethyl” indicates the substitution pattern on the phenanthroline ring, where methyl groups are attached at positions 2 and 9. The nitro group is located at position 5. Abbreviated as “DMNP,” it serves as a ligand in coordination chemistry, forming strong complexes with various metal ions .

Molecular Structure Analysis

The molecular formula of This compound is C₁₄H₁₀N₂O₂. It has a molar mass of 238.24 g/mol. The structure consists of a phenanthroline core with methyl groups at positions 2 and 9 and a nitro group at position 5. The monoisotopic mass is 238.07 Da .

Chemical Reactions Analysis

This compound acts as a ligand in coordination chemistry. It forms homoleptic complexes of the type [M(phen)₃]²⁺, where M represents a metal ion. Notably, the complex [Fe(phen)₃]²⁺, known as “ferroin,” is widely studied and used for photometric determination of Fe(II) .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

- 2,9-Dimethyl-1,10-phenanthroline has been synthesized using a method involving a Skraup type of reaction. The derivatives of this compound have been characterized, indicating its relevance in chemical synthesis processes (O'Reilly & Plowman, 1960).

Intercalation into Composite Materials

- This compound intercalates into α-Zirconium phosphate to form a lamellar composite. This property is significant in the development of materials with specialized characteristics, such as varying interlayer distances and orientation of molecules within phosphate layers (Ferragina, Massucci, Patrono, Tomlinson, & Ginestra, 1987).

Emission Properties

- 2,9-Dimethyl-1,10-phenanthroline derivatives exhibit notable emission properties when protonated. This characteristic is crucial for applications in fields like photonics and materials science, where emission properties are a key factor (Yoshikawa et al., 2021).

Catalytic Activity

- In the presence of 2,9-dimethyl-1,10-phenanthroline, allylmolybdenum complexes exhibit varying geometries and show significant catalytic activity. This demonstrates its potential as a ligand in catalysis, influencing regio- and stereocontrol in chemical reactions (Sjögren, Frisell, Åkermark, Norrby, Eriksson, & Vitagliano, 1997).

Ligand for Metal Oxidation Catalysts

- The compound's ability to form robust ligands for metal oxidation catalysts is highlighted in studies involving free radical halogenation. This characteristic is valuable for developing oxidation-resistant compounds and materials (Beer, Jiménez, & Drago, 1993).

Molecular Docking and Interaction Studies

- Studies involving molecular docking and interaction with DNA highlight the compound's potential in areas like drug design and biochemistry. Its ability to bind with DNA and exhibit nuclease activities indicates its applicability in therapeutic research (Patel, Gandhi, Parmar, & Mehta, 2017).

Mechanism of Action

While the specific mechanism of action for 2,9-Dimethyl-5-nitro-1,10-phenanthroline is not explicitly documented, its coordination properties suggest that it can form stable complexes with metal ions. These complexes may have applications in various fields, including catalysis, sensing, and biological studies .

properties

IUPAC Name |

2,9-dimethyl-5-nitro-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-8-3-5-10-7-12(17(18)19)11-6-4-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKNDQYPXPYVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C3C(=C(C=C2C=C1)[N+](=O)[O-])C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327536 | |

| Record name | NSC664736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118752-27-5 | |

| Record name | NSC664736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B3045970.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B3045977.png)

![Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl-](/img/structure/B3045988.png)